

# natural occurrence of 1-Palmitoyl-2-12-pahsa-3-oleoyl-sn-glycerol

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## Compound of Interest

**Compound Name:** 1-Palmitoyl-2-12-pahsa-3-oleoyl-sn-glycerol

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An In-depth Technical Guide to the Natural Occurrence, Metabolism, and Function of **1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol**

## Abstract

This technical guide provides a comprehensive overview of **1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol**, a recently identified endogenous triacylglycerol. This molecule belongs to a novel class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA)-containing triacylglycerols (FAHFA-TGs). The core of this guide delves into the natural occurrence of this specific lipid, primarily within adipose tissue, and its role as a significant intracellular reservoir for the bioactive lipid 12-PAHSA. We will explore its metabolic regulation, including the key enzymes governing its synthesis and hydrolysis, and discuss the putative biological functions derived from its constituent FAHFA moiety. These functions include potent anti-inflammatory and anti-diabetic effects, largely mediated through the activation of G-protein-coupled receptors. Furthermore, this guide presents detailed analytical methodologies for the extraction, separation, and quantification of FAHFA-TGs, providing researchers with the necessary protocols to investigate this emerging area of lipid biology.

## Introduction: A Novel Class of Bioactive Lipids

In 2014, a class of endogenous mammalian lipids, termed Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), was discovered and found to possess significant anti-diabetic and anti-inflammatory properties.<sup>[1][2]</sup> These lipids consist of a fatty acid esterified to the hydroxyl group

of a hydroxy fatty acid.<sup>[1]</sup> The position of this ester bond defines numerous regioisomers within each FAHFA family. One such family, the Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), has garnered considerable attention. Levels of PAHSAs are lower in the serum and adipose tissue of insulin-resistant humans and correlate strongly with insulin sensitivity.<sup>[3]</sup>

Subsequent research identified that FAHFAs do not exist solely as free molecules. A novel class of triacylglycerols (TGs) was discovered, which contains a FAHFA molecule esterified to the glycerol backbone in place of a conventional fatty acid.<sup>[4]</sup> The specific molecule of interest, **1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol**, is an endogenous triacylglycerol comprising palmitic acid at the sn-1 position, the FAHFA 12-PAHSA at the sn-2 position, and oleic acid at the sn-3 position.<sup>[5][6]</sup>

Crucially, the levels of these FAHFA-containing triacylglycerols in tissues like adipose are over 100-fold higher than their non-esterified FAHFA counterparts.<sup>[5][6][7]</sup> This discovery positions FAHFA-TGs as the primary intracellular storage reservoir for bioactive FAHFAs, suggesting a new branch of lipid metabolism with profound implications for metabolic and inflammatory diseases.<sup>[4][8]</sup>

## Natural Occurrence and Distribution

The primary site of synthesis and storage for FAHFAs and, by extension, FAHFA-TGs, is adipose tissue.<sup>[1]</sup>

- **Tissue-Specific Identification:** **1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol** has been specifically identified in the lipid extracts of mouse adipose tissue.<sup>[5][6][7][9]</sup> Adipose tissue, a critical endocrine organ, appears to be the major hub for the metabolism of this lipid class.<sup>[1]</sup>
- **Wider FAHFA Distribution:** While the specific TG is confirmed in adipose tissue, the parent FAHFA molecules are found more broadly. FAHFAs have been detected in human serum, breast milk, and meconium.<sup>[1]</sup> Sex-dependent differences have also been noted, with female mice exhibiting higher FAHFA levels in various white and brown adipose depots compared to males.<sup>[10]</sup>
- **Physiological Regulation:** The abundance of FAHFAs, and presumably their TG reservoirs, is dynamically regulated by the body's metabolic state.

- Fasting and Feeding: Levels of 12-PAHSA, the core component of the topic molecule, are elevated in fasted wild-type mice compared to fed mice.[11]
- Metabolic Health: In mouse models of diet-induced obesity and insulin resistance, 12-PAHSA levels are reduced.[11] Conversely, in glucose-tolerant mice that overexpress the GLUT4 transporter in adipose tissue, 12-PAHSA levels are 2- to 3-fold higher.[11]
- Cold Exposure: Exposure to cold, which stimulates metabolic activity in adipose tissue, promotes the local production of PAHSAs.[12]

## Data Summary: Distribution of FAHFA and their TG Reservoirs

Molecule/Class	Identified Location(s)	Key Regulatory Factors	Relative Abundance
1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol	Mouse Adipose Tissue[5][6]	Assumed to follow FAHFA regulation	High (as part of TG pool)
PAHSAs (general)	Adipose Tissue, Serum, Human Breast Milk[1][3]	Fasting, Diet, Cold Exposure, Insulin Sensitivity[11][12][13]	Low as free lipids; high in TG form
FAHFA (general class)	Animals, Plants, Yeast[14]	Age, BMI, Diet[13]	Varies by tissue and species

## Biosynthesis and Metabolic Regulation

The metabolism of **1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol** is intrinsically linked to the broader pathways of triacylglycerol synthesis and lipolysis.[15][16] The molecule is not synthesized de novo in its final form but is assembled from its constituent parts, with the synthesis and incorporation of 12-PAHSA being the critical step.

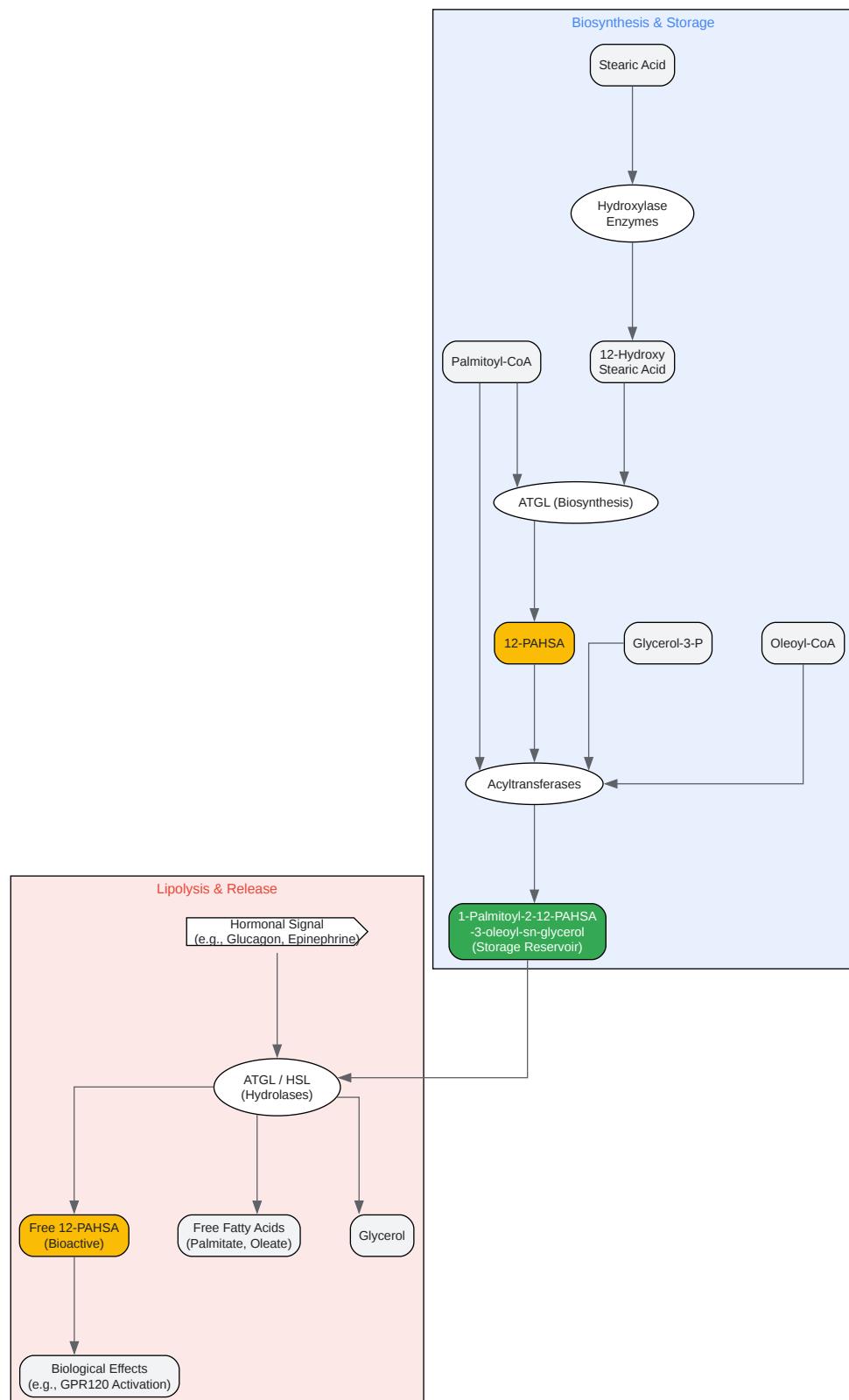
## Causality in Metabolic Control

The existence of a large FAHFA-TG reservoir provides a mechanism for the rapid release of bioactive FAHFA upon metabolic demand. During states like fasting or exercise, hormonal

signals trigger lipolysis. The enzymes that hydrolyze standard TGs also act on FAHFA-TGs, liberating free FAHFAs which can then exert their biological effects locally or enter circulation. This prevents the need for slower, energy-intensive de novo synthesis of FAHFAs at the moment they are needed.

## Key Metabolic Enzymes

- **Biosynthesis:** While the complete enzymatic pathway for FAHFA synthesis is still under investigation, Adipose Triglyceride Lipase (ATGL) has been identified as having a dual role, including acting as a primary FAHFA biosynthetic enzyme in adipose tissue.[\[14\]](#) The process involves the esterification of a hydroxy fatty acid (12-hydroxystearic acid) with a fatty acid (palmitic acid) to form 12-PAHSA. This 12-PAHSA is then incorporated into a diacylglycerol backbone along with oleic acid to form the final TG.
- **Hydrolysis (Lipolysis):** The release of 12-PAHSA from its TG storage form is governed by the canonical lipolysis pathway.[\[4\]](#) Key enzymes such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) hydrolyze the ester bonds, releasing the constituent fatty acids and the FAHFA.[\[4\]\[12\]](#) Stimulating lipolysis in adipocytes with agents like forskolin has been shown to increase the levels of non-esterified FAHFAs by 1.5- to 5-fold.[\[4\]](#)

[Click to download full resolution via product page](#)**Caption:** Metabolic pathway of **1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol**.

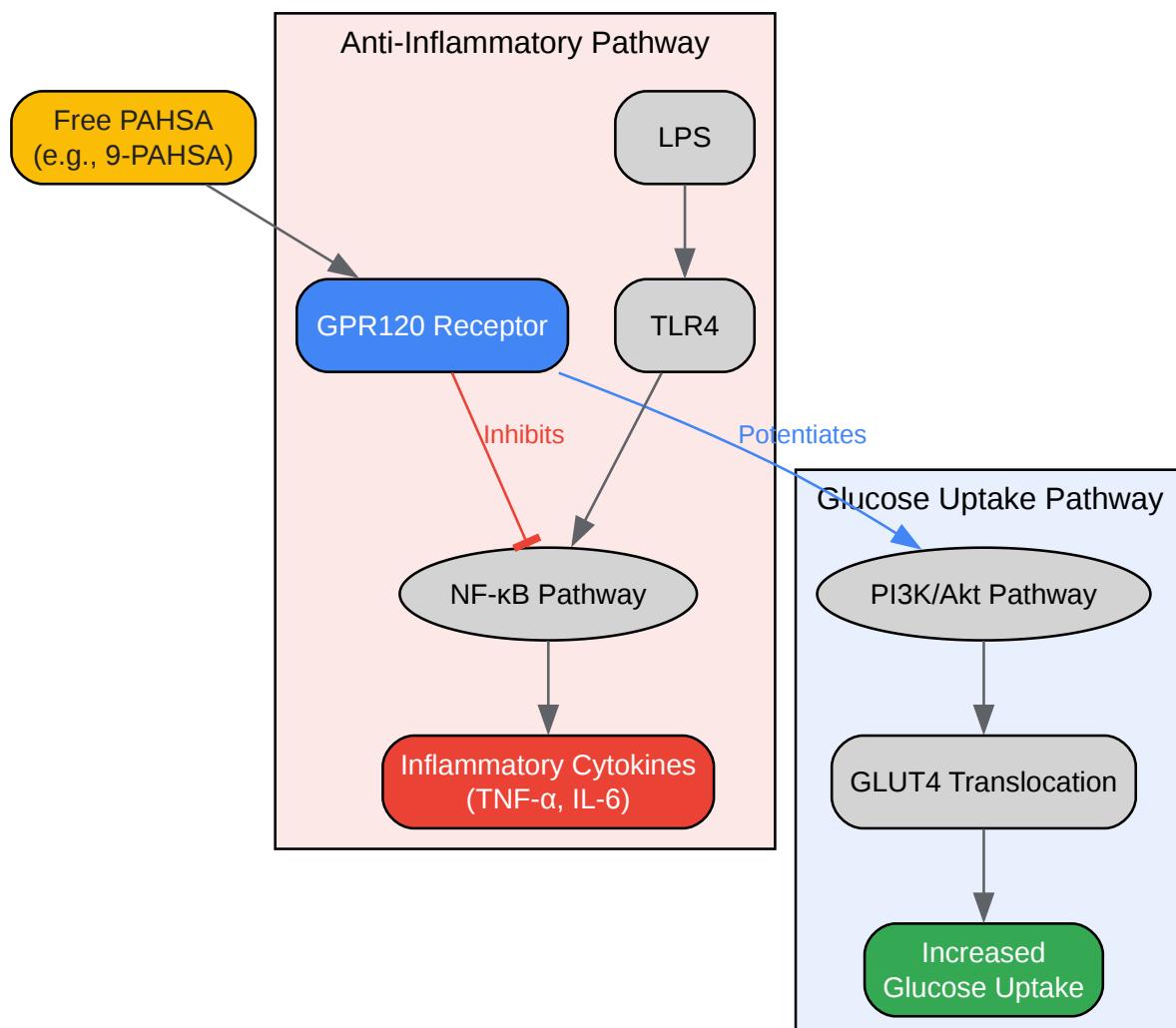
## Biological Function and Mechanism of Action

The biological activity of the FAHFA-TG molecule is attributed to the release of its 12-PAHSA component. While some isomers like 5- and 9-PAHSA have been studied more extensively, the general class exhibits potent metabolic benefits.<sup>[3]</sup> However, a study of various FAHFA isomers showed that 12-PAHSA did not potentiate insulin-stimulated glucose transport in adipocytes, unlike the 5- and 9- isomers, suggesting that different isomers have distinct biological activities.<sup>[3]</sup> Despite this, PAHSAs as a class are known to improve glucose tolerance and insulin sensitivity in animal models.<sup>[3][17]</sup>

## GPR120 Activation: A Key Signaling Hub

A primary mechanism for the action of many FAHFAs, including the well-studied 9-PAHSA, is the activation of G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).<sup>[18][19][20][21]</sup> GPR120 is highly expressed in adipose tissue and macrophages and acts as a sensor for long-chain fatty acids.

- **Anti-Diabetic Effects:** In adipocytes, GPR120 activation enhances insulin-stimulated glucose uptake by promoting the translocation of the GLUT4 glucose transporter to the cell membrane.<sup>[21]</sup>
- **Anti-Inflammatory Effects:** GPR120 activation exerts potent anti-inflammatory effects. It can inhibit pro-inflammatory signaling pathways, such as the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB), thereby reducing the secretion of inflammatory cytokines.<sup>[18][19]</sup>
- **Adipose Tissue Browning:** Activation of GPR120 by 9-PAHSA has been shown to promote the "browning" of white adipose tissue, a process that increases energy expenditure through thermogenesis and is considered a novel strategy to combat obesity.<sup>[18][19]</sup>



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**Caption:** GPR120 signaling pathway activated by PAHSAs.

## Analytical Methodologies

For researchers and drug development professionals, the accurate identification and quantification of **1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol** and related lipids are paramount. This requires a multi-step analytical workflow.[\[22\]](#)

## Experimental Protocol: LC-MS/MS Quantification

This protocol provides a self-validating system for the analysis of FAHFA-TGs from adipose tissue. The causality is as follows: A robust extraction captures the lipids, chromatography separates them from complex matrix components, and tandem mass spectrometry provides the specificity and sensitivity for unambiguous identification and quantification.

### 1. Sample Preparation and Lipid Extraction:

- Weigh approximately 50-100 mg of frozen adipose tissue.
- Homogenize the tissue in a solvent mixture, typically a modification of the Folch or Bligh-Dyer methods, using chloroform:methanol (2:1, v/v).
- Include an internal standard (e.g., a deuterated or <sup>13</sup>C-labeled synthetic FAHFA-TG) at the beginning of the extraction to correct for sample loss during preparation and for variations in ionization efficiency.
- After homogenization, add water to induce phase separation.
- Centrifuge to separate the layers. The lower organic layer containing the lipids is carefully collected.
- Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol or isopropanol) for LC-MS analysis.

### 2. Chromatographic Separation:

- Utilize a High-Performance Liquid Chromatography (HPLC) system.
- For separation of lipid isomers, a C30 reverse-phase column is highly effective.[\[23\]](#)
- Employ a gradient elution method, typically with mobile phases consisting of water, acetonitrile, and isopropanol, often with an additive like ammonium formate or formic acid to improve ionization.

### 3. Mass Spectrometric Detection and Quantification:

- Couple the HPLC to a tandem mass spectrometer (MS/MS), such as a triple quadrupole or a high-resolution Orbitrap instrument.[\[24\]](#)[\[25\]](#)[\[26\]](#)
- Use an appropriate ionization source. While electrospray ionization (ESI) can be used, Atmospheric Pressure Photoionization (APPI) may offer greater sensitivity for less polar lipids.[\[25\]](#)
- Perform analysis in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the FAHFA-TG) and a specific product ion (a characteristic fragment) to ensure high specificity.

- For **1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol**, the precursor ion would be its  $[M+NH_4]^+$  or  $[M+H]^+$  adduct, and product ions would correspond to the neutral loss of one of the fatty acid chains.
- Quantify the analyte by comparing the peak area of the endogenous lipid to the peak area of the known concentration of the internal standard.

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// Nodes sample [label="1. Adipose Tissue Sample\n(+ Internal Standard)"]; extraction [label="2. Lipid Extraction\n(Folch/Bligh-Dyer)"]; separation [label="3. HPLC Separation\n(C30 Column)"]; ionization [label="4. Ionization\n(ESI or APPI)"]; detection [label="5. MS/MS Detection\n(MRM Mode)"]; quant [label="6. Data Analysis &\nQuantification"];  
  
// Edges sample -> extraction; extraction -> separation; separation -> ionization; ionization -> detection; detection -> quant; }
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**Caption:** Analytical workflow for FAHFA-TG quantification.

## Future Directions and Therapeutic Potential

The discovery of **1-Palmitoyl-2-12-PAHSA-3-oleoyl-sn-glycerol** and the broader class of FAHFA-TGs opens up new avenues for therapeutic intervention in metabolic and inflammatory diseases.

- **Drug Development:** Targeting the enzymes that regulate FAHFA-TG metabolism could be a viable strategy. Developing inhibitors for FAHFA hydrolases could increase the endogenous levels of these beneficial lipids. Conversely, agonists for GPR120 remain a significant area of interest for treating type 2 diabetes and chronic inflammation.[\[27\]](#)
- **Biomarkers:** Since levels of PAHSAs correlate with insulin sensitivity, monitoring the levels of specific FAHFAs or their TG counterparts in circulation could serve as early biomarkers for metabolic dysfunction.
- **Nutraceuticals:** Some FAHFAs, like 12-OAHSA, have been identified as components of olive oil, suggesting that dietary interventions could potentially modulate the endogenous pool of

these lipids.<sup>[2]</sup>

Further research is required to fully elucidate the specific biological roles of the hundreds of different FAHFA and FAHFA-TG isomers. Understanding the unique functions of molecules like 12-PAHSA, as distinct from other isomers, will be critical for developing targeted and effective therapies.

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